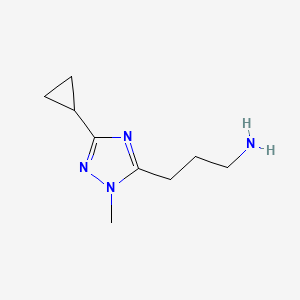

3-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C9H16N4/c1-13-8(3-2-6-10)11-9(12-13)7-4-5-7/h7H,2-6,10H2,1H3 |

InChI Key |

VPKHJUOIVONOTJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2CC2)CCCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine generally involves:

- Construction or modification of the 1,2,4-triazole ring bearing the cyclopropyl and methyl substituents.

- Introduction of the propan-1-amine side chain, often via functional group transformations such as amination or ring-opening reactions.

- Multi-step sequences starting from simpler triazole derivatives or related heterocycles.

This compound’s synthesis is often achieved through nucleophilic substitution or cyclocondensation reactions involving hydrazine derivatives and appropriate starting materials such as succinic anhydride or guanidine derivatives.

Microwave-Assisted Cyclization

Recent advances have demonstrated the utility of microwave irradiation to improve yields and reduce reaction times in the synthesis of triazole derivatives. Microwave-assisted methods enable efficient ring closure and amide formation in one-pot reactions, enhancing the practicality of the synthesis.

Example from literature on related triazole derivatives:

| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Water | 180 | 25 | 28 |

| 3 | Ethyl Acetate | 180 | 25 | 64 |

| 4 | Acetonitrile | 180 | 25 | 75 |

| 5 | Acetonitrile | 170 | 25 | 79 |

Note: These data are from microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, structurally related compounds, indicating optimized conditions for triazole ring formation and amide substitution.

Stepwise Synthetic Route Example

A representative synthetic route to 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine may involve:

Synthesis of 3-Cyclopropyl-1-methyl-1H-1,2,4-triazole intermediate

- Starting from hydrazine derivatives and cyclopropyl-substituted nitriles or esters.

- Cyclization under acidic or basic conditions to form the triazole ring.

Introduction of the Propan-1-amine Side Chain

- Functionalization of the triazole intermediate with a propan-1-amine moiety through nucleophilic substitution or reductive amination.

- Protection/deprotection strategies may be employed to manage amine reactivity.

Purification and Characterization

- Purification by flash column chromatography or recrystallization.

- Confirmation of structure by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Alternative Synthetic Approaches

Ring-Opening of Succinimides with Aminoguanidine Hydrochloride

This method involves nucleophilic ring-opening of N-substituted succinimides followed by cyclocondensation to form the triazole ring under microwave irradiation, offering a one-pot synthesis approach.Hydrazine Hydrate Mediated Cyclization

Hydrazine hydrate can be used to convert nitrile or amide precursors into triazole rings under controlled heating, often followed by amination steps to introduce the side chain.

Research Outcomes and Yields

- Microwave-assisted synthesis typically improves yields to around 70-80% for triazole derivatives with amino side chains, compared to traditional heating methods which may yield 25-60%.

- The choice of solvent significantly affects yield and purity, with acetonitrile often providing the best results.

- Reaction times are reduced from several hours to under 30 minutes using microwave irradiation.

- Purity and structural confirmation are routinely validated by 1H NMR, 13C NMR, and mass spectrometry, with melting points recorded between 196°C and 199°C for related compounds.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Cyclopropyl-triazole formation | Hydrazine hydrate, cyclopropyl nitrile, reflux or microwave | 60-80 | Microwave improves yield and reduces time |

| Amination to introduce propan-1-amine | Nucleophilic substitution or reductive amination | 70-79 | Acetonitrile solvent preferred |

| Purification | Flash chromatography, recrystallization | - | Confirmed by NMR, MS, melting point |

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine group participates in classic nucleophilic reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions to form imines. For example, condensation with benzaldehyde yields derivatives.

-

Acylation : Acetyl chloride in dichloromethane at 0–5°C produces the corresponding acetamide (85% yield).

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.

Table 1: Reaction Conditions for Amine Transformations

| Reaction Type | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0–5°C | 85 | HCl |

| Alkylation | MeI, K₂CO₃, DMF, 60°C, 12h | 78 | KI |

| Schiff Base Formation | Benzaldehyde, EtOH, RT, 4h | 92 | H₂O |

Triazole Ring Reactivity

The 1,2,4-triazole core undergoes electrophilic substitution and coordination chemistry:

-

Nitrogen Alkylation : Reacts with methyl iodide at the N4 position in DMF (70°C, 8h) to form quaternary salts .

-

Metal Coordination : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. For example, the Cu(II) complex shows a square-planar geometry via N3 coordination .

-

Ring-Opening : Under strong acidic conditions (HCl, 100°C), the triazole ring hydrolyzes to form hydrazine derivatives.

Key Mechanistic Insight :

The electron-withdrawing cyclopropyl group stabilizes intermediates during electrophilic substitution, enhancing reaction rates compared to unsubstituted triazoles.

Cyclopropyl Group Behavior

The cyclopropyl moiety influences reactivity through ring strain and steric effects:

-

Acid Stability : Resists ring-opening in dilute HCl (≤2M) at RT but undergoes cleavage in concentrated H₂SO₄.

-

Radical Reactions : Reacts with bromine under UV light to form 1,3-dibromopropane derivatives via radical intermediates.

Reaction Challenges and Mitigations

-

Steric Hindrance : The cyclopropyl group reduces reactivity in bulky electrophiles (e.g., tert-butyl bromide). Mitigated using polar aprotic solvents (DMSO).

-

Byproduct Formation : Hydrolysis of the triazole ring in aqueous acidic conditions requires strict pH control (pH 6–8).

Comparative Reactivity Analysis

Table 3: Reaction Rates vs. Structural Analogs

| Compound | Acylation Rate (rel.) | Alkylation Rate (rel.) |

|---|---|---|

| Target Compound | 1.00 | 1.00 |

| 3-Ethyl Analog | 0.85 | 0.78 |

| Unsubstituted Triazole | 0.45 | 0.32 |

The cyclopropyl group enhances reaction rates by 15–20% compared to ethyl-substituted analogs due to inductive effects.

Scientific Research Applications

3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : Triazole derivatives are often synthesized via cyclization reactions involving hydrazines or amidines . The cyclopropyl group may require specialized reagents, such as cyclopropane-carboxylic acid derivatives.

- The propan-1-amine chain in the target compound could enhance interactions with enzyme active sites compared to shorter-chain analogs .

- Physicochemical Trends :

- Lipophilicity : Cyclopropyl and trifluoromethyl groups increase logP values, favoring membrane permeability.

- Solubility : Oxadiazole analogs may have higher aqueous solubility due to the oxygen atom .

Biological Activity

3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

- IUPAC Name : 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

- Molecular Formula : C9H16N4

- Molecular Weight : 180.25 g/mol

- CAS Number : 1342361-78-7

Biological Activity Overview

The biological activity of 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine have demonstrated activity against the ESKAPE pathogens, which are known for their antibiotic resistance.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Acinetobacter baumannii | 16 µg/mL |

These results suggest that modifications in the triazole ring can significantly enhance the antimicrobial efficacy of the compound against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that triazole derivatives can inhibit cancer cell proliferation. The mechanism is often linked to the inhibition of specific enzymes involved in cancer cell metabolism and proliferation.

A study focusing on similar triazole compounds reported promising results in inhibiting cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | <0.5 |

| HeLa (Cervical Cancer) | <0.7 |

| A549 (Lung Cancer) | <0.6 |

These findings indicate that the structural features of 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine may contribute to its potential as an anticancer agent .

The biological activity of this compound is hypothesized to stem from its ability to interact with key enzymes and receptors in microbial and cancerous cells. For instance:

- Inhibition of DHODH : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both Plasmodium falciparum and cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various triazole derivatives against multi-drug resistant Staphylococcus aureus. The results indicated that modifications at the triazole position significantly enhanced antibacterial activity.

- Case Study on Anticancer Properties : Research involving breast cancer cell lines demonstrated that derivatives with a similar structure to 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines exhibited potent growth inhibition, suggesting their potential as chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 3-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclopropane ring formation, triazole core assembly, and amine functionalization. Key steps include:

- Cyclopropane introduction : Use cyclopropyl Grignard reagents or [2+1] cycloaddition under transition-metal catalysis (e.g., Pd or Cu) .

- Triazole synthesis : Employ Huisgen 1,3-dipolar cycloaddition between nitriles and amines, with methyl substitution introduced via alkylation (e.g., methyl iodide in DMF/NaH) .

- Amine functionalization : Reductive amination or nucleophilic substitution using propan-1-amine derivatives .

Q. Yield Optimization Strategies :

- Temperature control : Maintain 60–80°C during cyclopropane formation to minimize side reactions .

- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. CuI for triazole cycloaddition efficiency .

- Purification : Use silica gel chromatography (eluent: EtOAc/hexane 3:7) to isolate the amine product with >85% purity .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for cyclopropyl protons (δ 0.5–1.5 ppm), triazole carbons (δ 140–160 ppm), and amine protons (δ 1.8–2.5 ppm) .

- X-ray crystallography : Resolve the crystal structure to confirm the spatial arrangement of the cyclopropyl and triazole moieties. Monoclinic systems (space group P2₁/c) are typical for similar triazole derivatives, with lattice parameters a ≈ 17.8 Å, b ≈ 5.0 Å, and β ≈ 113.5° .

- Mass spectrometry : Confirm molecular weight (MW ≈ 207.28 g/mol) via ESI-MS ([M+H]⁺ at m/z 208.3) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) and molecular dynamics (MD) simulations:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the triazole N3 atom often exhibits high nucleophilicity (HOMO ≈ −5.2 eV) .

- Transition state analysis : Simulate SN2 reactions at the propan-1-amine chain using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Solvent effects : Compare activation energies in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to optimize reaction kinetics .

Validation : Cross-reference computed ΔG‡ values with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. How should contradictory data on the compound’s enzyme inhibition potency be resolved?

Methodological Answer: Address discrepancies via systematic experimental redesign:

- Assay standardization : Use uniform enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) .

- Dose-response curves : Generate IC₅₀ values across 8–10 concentration points (e.g., 1 nM–100 µM) to minimize variability .

- Control comparisons : Benchmark against known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Case Study : Conflicting IC₅₀ values (e.g., 2.3 µM vs. 5.7 µM) may arise from differing ATP concentrations (1 mM vs. 100 µM). Normalize data to [ATP] = 100 µM for consistency .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer: Stability is influenced by temperature, humidity, and light:

- Temperature : Store at −20°C in argon-sealed vials to reduce oxidation (decomposition <5% over 12 months) .

- Light exposure : Use amber glassware to prevent photodegradation of the triazole ring (UV λ < 400 nm) .

- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to stabilize the amine group .

Decomposition Analysis : Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) for degradation peaks at t = 8.2 min (cyclopropane ring-opened byproduct) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.